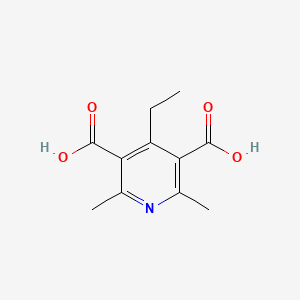
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid is a pyridine derivative with the molecular formula C13H17NO4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction typically involves the use of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide.
Reduction: Hydrogen sources such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions . Additionally, it can participate in electrochemical oxidation processes, which are essential for its various applications .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
These compounds share similar structural features but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-4-7-8(10(13)14)5(2)12-6(3)9(7)11(15)16/h4H2,1-3H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
HOEWVQREYUNBNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=C1C(=O)O)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


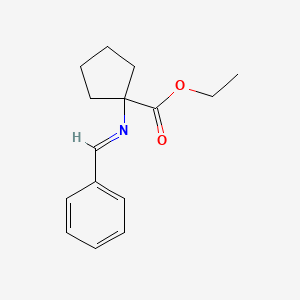
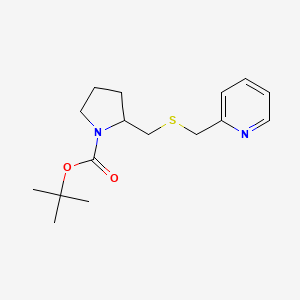
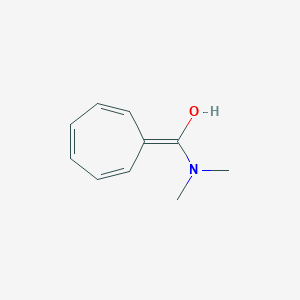
![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)

![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)

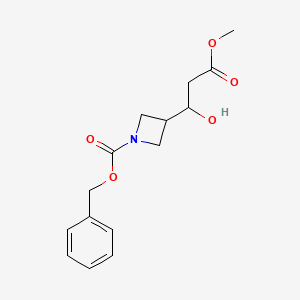



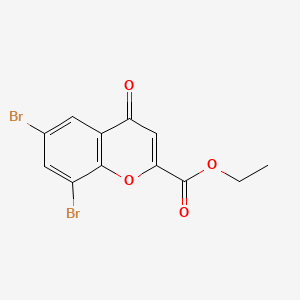

![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
